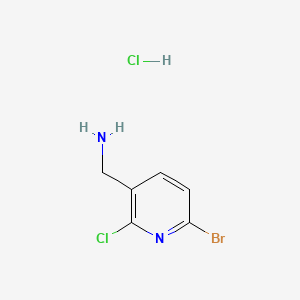

1-(6-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride

Description

1-(6-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H6BrClN2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula |

C6H7BrCl2N2 |

|---|---|

Molecular Weight |

257.94 g/mol |

IUPAC Name |

(6-bromo-2-chloropyridin-3-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C6H6BrClN2.ClH/c7-5-2-1-4(3-9)6(8)10-5;/h1-2H,3,9H2;1H |

InChI Key |

ZWZUGEPPAWYMFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1CN)Cl)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of pyridine, followed by the introduction of a methanamine group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product. The final product is usually purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(6-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is utilized in several scientific research fields:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

- (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride

- (6-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride

- (6-Bromopyridin-2-yl)methanamine hydrochloride

Uniqueness

1-(6-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is unique due to its specific halogenation pattern and the presence of a methanamine group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.

Biological Activity

1-(6-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring both bromine and chlorine substituents, influences its reactivity and interaction with biological targets. This article reviews its biological activity, synthesizing findings from various studies, case reports, and research articles.

The molecular formula of this compound is C₇H₈BrClN, and it has a molecular weight of approximately 223.5 g/mol. The presence of halogen atoms in the pyridine ring is known to enhance the compound's lipophilicity and biological activity by facilitating interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application context. Studies suggest that halogenated pyridine derivatives can influence enzyme activities and modulate signaling pathways critical in disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or function as an enzyme inhibitor. For instance, studies have demonstrated moderate antibacterial activity against Escherichia coli and Staphylococcus aureus at concentrations ranging from 32 μg/mL to 64 μg/mL .

Anticancer Potential

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. In vitro assays have shown that it can reduce cell viability in various cancer cell lines, including breast and lung cancer cells, at micromolar concentrations .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of halogenated pyridines, this compound was tested against N. meningitidis and H. influenzae. The results indicated an effective inhibition zone at concentrations as low as 16 μg/mL for N. meningitidis, showcasing its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Apoptosis

A recent investigation into the anticancer effects of this compound revealed that treatment with this compound led to significant apoptosis in cultured human lung cancer cells. Flow cytometry analysis showed an increase in early apoptotic markers after treatment with the compound at concentrations of 10 μM .

Data Summary

| Biological Activity | Target Organisms/Cells | Effective Concentration (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | 32 - 64 | Cell wall synthesis disruption |

| Anticancer | Lung cancer cells | 10 | Induction of apoptosis |

| Antimicrobial | N. meningitidis, H. influenzae | 16 - 64 | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.